4-Fluorotoluene-α-d1

Catalog No.
S1800911
CAS No.
131088-90-9
M.F
CH2DC6H4F
M. Wt
111.14
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorotoluene-α-d1

CAS Number

131088-90-9

Product Name

4-Fluorotoluene-α-d1

Molecular Formula

CH2DC6H4F

Molecular Weight

111.14

Synonyms

1-Fluoro-4-methylbenzene-α-d1; NSC 8861-α-d1; p-Fluorotoluene-α-d1

4-Fluorotoluene-α-d1 (CAS: 131088-90-9) is a highly specialized, mono-deuterated isotopologue featuring a -CH2D benzylic group paired with a para-fluoro substituent. In industrial and advanced academic procurement, it is primarily sourced as a precision probe for mechanistic enzymology, transition-metal-catalyzed C-H activation, and the synthesis of specifically deuterated active pharmaceutical ingredients (APIs). Unlike fully deuterated (-CD3) or undeuterated (-CH3) analogs, the asymmetric -CH2D moiety allows researchers to conduct highly controlled intramolecular kinetic isotope effect (KIE) studies, trace specific photodissociation pathways, and introduce targeted metabolic shields into 4-fluorobenzyl-containing pharmacophores (such as donepezil analogs) without drastically altering the molecule's native lipophilicity or steric volume [1].

Procuring a 1:1 mixture of undeuterated 4-fluorotoluene (-CH3) and fully deuterated 4-fluorotoluene-d3 (-CD3) to measure kinetic isotope effects introduces severe intermolecular artifacts. In such mixtures, differences in enzyme binding affinities, transport rates, or substrate-committing steps can mask the true bond-cleavage KIE, artificially suppressing the measured value toward 1.0. 4-Fluorotoluene-α-d1 circumvents this by enabling intramolecular KIE measurements, forcing the catalyst or enzyme to choose between C-H and C-D cleavage within the exact same molecule, thereby isolating the true transition-state dynamics [1]. Furthermore, in medicinal chemistry, substituting a native -CH3 group with a fully deuterated -CD3 group can detectably reduce the logP and alter the steric volume due to the shorter C-D bond length. The mono-deuterated -CH2D group provides a precise metabolic block at the site of enzymatic attack while preserving the native physicochemical profile far better than a generic -CD3 substitution [2].

Intramolecular vs. Intermolecular KIE Precision in C-H Activation

When determining the primary kinetic isotope effect (KIE) of benzylic hydroxylation or transition-metal C-H activation, intermolecular competition (using a mixture of -CH3 and -CD3 substrates) often yields artificially low KIE values due to rate-limiting substrate binding or product release. 4-Fluorotoluene-α-d1 (-CH2D) allows for the direct measurement of the intramolecular KIE. Because the catalyst interacts with a single molecule and selectively cleaves either the C-H or C-D bond, the resulting product ratio directly reflects the intrinsic KIE of the bond-breaking transition state, completely independent of substrate conversion rates [1].

Evidence DimensionMeasurement of Intrinsic Primary KIE
Target Compound Data4-Fluorotoluene-α-d1 (-CH2D) yields the true transition-state KIE (kH/kD) via intramolecular competition.
Comparator Or Baseline1:1 mixture of 4-Fluorotoluene (-CH3) and 4-Fluorotoluene-d3 (-CD3).
Quantified DifferenceEliminates masking from substrate-committing steps, which can suppress intermolecular KIEs by >50%.
ConditionsEnzymatic hydroxylation (e.g., T4MO, P450) or transition-metal catalyzed benzylic activation.

Procurement of the -CH2D isotopologue is mandatory for mechanistic chemists needing artifact-free transition state data to optimize catalyst design.

Photodissociation Branching Ratios and Fragment Resolution

In multimass ion imaging studies of aromatic molecules, tracing specific elimination channels requires isotopic asymmetry at the target functional group. Excitation of 4-Fluorotoluene-α-d1 yields distinct, non-degenerate mass fragments for H-atom versus D-atom elimination from the benzylic position (e.g., generating distinct CHDF vs CH2F radicals). This resolution is mathematically impossible when using symmetric -CH3 or -CD3 precursors, where all benzylic eliminations yield identical mass shifts [1].

Evidence DimensionMass-spectrometric fragment resolution of elimination channels
Target Compound Data-CH2D substitution provides distinct m/z signals for H vs D elimination.
Comparator Or BaselineUndeuterated 4-Fluorotoluene (-CH3) or fully deuterated (-CD3).
Quantified DifferenceEnables 100% resolution of competing H/D elimination branching ratios from the same excited state.
Conditions193 nm or 248 nm photodissociation dynamics using multimass ion imaging.

Essential for physical chemists mapping non-adiabatic dynamics and ring-opening isomerization pathways where distinguishing specific atomic eliminations is critical.

Lipophilicity and Steric Preservation in API Metabolic Shielding

When designing deuterated analogs of drugs containing a 4-fluorobenzyl moiety (such as donepezil derivatives), the goal is to block benzylic metabolism without altering the drug's pharmacokinetics. Because the C-D bond is shorter than the C-H bond, a fully deuterated -CD3 group detectably reduces the molar volume and lowers the lipophilicity (logP) of the molecule. Utilizing 4-Fluorotoluene-α-d1 to introduce a single deuterium atom (-CH2D) at the specific site of enzymatic attack minimizes this physicochemical perturbation to approximately one-third of the magnitude seen with -CD3, preserving the native receptor binding pocket fit and passive permeability [1].

Evidence DimensionLipophilicity (logP) and steric volume perturbation
Target Compound DataMono-deuteration (-CH2D) limits logP reduction to <0.02 units.
Comparator Or BaselineFully deuterated -CD3 group.
Quantified Difference-CD3 groups typically reduce logP by ~0.03-0.06 units and alter molar volume; -CH2D preserves ~66% more of the native steric/lipophilic profile.
ConditionsDesign and formulation of deuterated 4-fluorobenzyl pharmacophores.

Allows medicinal chemists to procure a precursor that blocks benzylic metabolism without inadvertently altering the drug's passive permeability or binding affinity.

Mechanistic Enzymology and C-H Activation Profiling

4-Fluorotoluene-α-d1 is the optimal substrate for determining the intrinsic intramolecular KIE of benzylic hydroxylation by cytochrome P450s, toluene monooxygenases, or synthetic transition-metal catalysts. By forcing the catalyst to select between C-H and C-D bonds on the same molecule, researchers can extract artifact-free transition-state data [1].

Synthesis of Deuterated Active Pharmaceutical Ingredients (APIs)

Procured as a specialized building block for the 4-fluorobenzyl moiety in drugs like donepezil (E2020) analogs. The -CH2D group provides targeted metabolic shielding against benzylic oxidation while preserving the native lipophilicity and steric volume far better than a fully deuterated -CD3 substitution [2].

Photochemical and Non-Adiabatic Dynamics Mapping

Utilized in molecular beam and multimass ion imaging experiments to trace specific H-atom versus D-atom elimination channels. The isotopic asymmetry of the -CH2D group allows physical chemists to resolve competing dissociation pathways that would be indistinguishable with symmetric precursors [3].

Dates

Last modified: 08-15-2023

Explore Compound Types